Home > Products > Screening Compounds P138538 > 4-Pyrazol-1-ylthieno[3,2-d]pyrimidine
4-Pyrazol-1-ylthieno[3,2-d]pyrimidine -

4-Pyrazol-1-ylthieno[3,2-d]pyrimidine

Catalog Number: EVT-10929380
CAS Number:
Molecular Formula: C9H6N4S
Molecular Weight: 202.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Pyrazol-1-ylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to a class of pyrazole and thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of 4-pyrazol-1-ylthieno[3,2-d]pyrimidine allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound can be classified under the category of thienopyrimidine derivatives, which are known for their diverse biological activities. It is synthesized through specific chemical reactions involving pyrazole and thieno[3,2-d]pyrimidine moieties. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential applications in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-pyrazol-1-ylthieno[3,2-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine as a precursor.
  2. Vilsmeier–Haack Reaction: This precursor is reacted with the Vilsmeier–Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) at elevated temperatures to form an intermediate compound.
  3. Refluxing: The resulting intermediate is then refluxed with ammonium carbonate in acetic acid, which leads to the formation of 4-pyrazol-1-ylthieno[3,2-d]pyrimidine with high yields (approximately 82%) .

The reaction conditions, including temperature and time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-pyrazol-1-ylthieno[3,2-d]pyrimidine can be described as follows:

  • Molecular Formula: C₁₇H₁₀N₄S
  • Molecular Weight: Approximately 330.35 g/mol
  • Structural Features: The compound features a thieno[3,2-d]pyrimidine core substituted with a pyrazole group at the 4-position.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation. For instance, the IR spectrum displays characteristic absorption bands corresponding to C=N bond stretching .

Chemical Reactions Analysis

Reactions and Technical Details

4-Pyrazol-1-ylthieno[3,2-d]pyrimidine participates in various chemical reactions that can modify its structure for further applications:

  1. Substitution Reactions: The chlorine atom in related thienopyrimidine compounds can be substituted by other heterocycles like triazoles or imidazoles under specific conditions.
  2. Condensation Reactions: This compound can undergo condensation reactions with various aldehydes or ketones to produce new derivatives that may exhibit enhanced biological activity .

These reactions are essential for developing new compounds with tailored pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-pyrazol-1-ylthieno[3,2-d]pyrimidine is primarily linked to their ability to interact with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial resistance.
  2. Receptor Modulation: It can also modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-pyrazol-1-ylthieno[3,2-d]pyrimidine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the pyrazole ring.

Characterization through various analytical methods confirms these properties .

Applications

Scientific Uses

4-Pyrazol-1-ylthieno[3,2-d]pyrimidine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Its derivatives are being explored for their anticancer and antimicrobial activities.
  2. Pharmaceutical Development: As a lead compound, it serves as a basis for synthesizing new drugs targeting specific diseases.
  3. Biological Research: Used in studies investigating the mechanisms of action of heterocyclic compounds on cellular processes.
Introduction to Heterocyclic Frameworks in Targeted Therapeutics

Heterocyclic compounds constitute the structural foundation for over 85% of FDA-approved small-molecule oncology drugs, serving as indispensable pharmacophores for precision-targeted therapies. Their dominance stems from exceptional biomimicry—mimicking endogenous purines and pyrimidines—enabling precise interactions with enzymatic ATP-binding sites and allosteric regulatory pockets. Within this chemical space, fused bicyclic pyrimidine derivatives have emerged as privileged scaffolds due to their tunable electronic properties, three-dimensional diversity, and capacity for extensive structural elaboration. The 4-pyrazol-1-ylthieno[3,2-d]pyrimidine scaffold exemplifies this evolution, integrating two high-value heterocycles (thienopyrimidine and pyrazole) to yield compounds with enhanced target affinity and kinase selectivity. This molecular hybridization strategy directly addresses historical limitations of early kinase inhibitors, particularly off-target toxicity and acquired resistance mechanisms prevalent in oncology.

Role of Thieno[3,2-d]pyrimidine Scaffolds in Kinase Inhibition

Thieno[3,2-d]pyrimidine, a bioisostere of quinazoline, has become a cornerstone scaffold in kinase inhibitor design due to its optimal geometry for occupying the adenine-binding pocket of kinases. Unlike planar quinazolines, the sulfur atom in the thiophene ring induces slight puckering, enhancing selectivity by sterically discriminating between closely related kinases. The scaffold’s versatility is evidenced by its incorporation into clinical-stage inhibitors targeting diverse oncokinases:

  • PROTAC Warheads: Thieno[3,2-d]pyrimidines serve as potent warheads in proteolysis-targeting chimeras (PROTACs), exploiting the ubiquitin-proteasome system to degrade resistant cancer targets. Their strong binding to target proteins (e.g., EGFR, RET) facilitates ternary complex formation with E3 ligases, overcoming mutation-driven resistance common with traditional inhibitors [1].
  • PI3Kα/mTOR Inhibition: Derivatives like GDC-0941 (Pictilisib) and GDC-0980 (Apitolisib) incorporate the thieno[3,2-d]pyrimidine core to achieve nanomolar inhibition of PI3Kα and mTOR, disrupting critical survival signaling in tumors. Structure-activity relationship (SAR) studies confirm that C4-morpholine substitutions are critical for hinge region hydrogen bonding, while C2-aryl groups project into hydrophobic regions governing isoform selectivity [6].
  • ATR Kinase Suppression: Recent optimization yielded compound 34 (IC₅₀ = 1.5 nM against ATR), where the thieno[3,2-d]pyrimidine core anchors the molecule in the ATP-binding site, while a pendant piperazine group extends into deeper hydrophobic pockets, conferring >100-fold selectivity over related kinases (ATM, DNA-PK) [10].

Table 1: Kinase Inhibition Profiles of Representative Thieno[3,2-d]pyrimidine Derivatives

CompoundPrimary Target (IC₅₀)Key Structural FeaturesCellular Activity
GDC-0941 (Pictilisib)PI3Kα (3 nM)C4-Morpholine, C2-IndazoleGI₅₀: 30-300 nM (PTEN-null lines)
Compound 59 [2]RET (Wild-type: <10 nM; V804M: low nM)Pyrrolo-pyrimidine variant, Solvent-front groupLC-2/ad cell growth inhibition (CCDC6-RET fusion)
Compound 34 [10]ATR (1.5 nM)C2-Piperazine, Fluorophenyl linkerSynthetic lethality in ATM-deficient HT-29 cells
Sufugolix [7]GnRHR (0.06 nM)C2-Benzimidazole, Fluorine substitutionsPhase III for endometriosis/prostate cancer

Significance of Pyrazole Hybridization for Selectivity in Drug Design

Pyrazole integration into the thieno[3,2-d]pyrimidine scaffold (typically at the C4-position) represents a strategic advancement in overcoming the "selectivity ceiling" of early kinase inhibitors. The pyrazole ring contributes significantly through:

  • Stereoelectronic Tuning: Pyrazole’s 1,2-diazole structure offers two nitrogen atoms (one pyrrole-like, one pyridine-like) capable of forming complementary hydrogen bonds or dipole interactions within kinase pockets. This is exemplified by 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, where the pyrazolopyrimidine moiety enhances STAT3 inhibition (IC₅₀ = 2.55 µM) by forming a critical H-bond with Arg⁶²⁹ in the SH2 domain, surpassing genistein (IC₅₀ = 15 µM) [9].
  • Conformational Restriction: Linking pyrazole to thienopyrimidine via a single bond reduces rotational freedom, locking the molecule into bioactive conformations that disfavor off-target binding. SAR studies show that 3-aryl/heteroaryl substitutions on the pyrazole (e.g., 3-tert-butyl, 3-trifluoromethylphenyl) optimally fill hydrophobic subpockets in kinases like RET and c-Met, boosting potency 10-100 fold over unsubstituted analogs [2] [7].
  • Solubility Modulation: Pyrazole’s balanced hydrophilicity/lipophilicity counters the inherent hydrophobicity of thienopyrimidine, improving physicochemical properties. This is critical for derivatives like the pyrazole-linked thieno[3,2-d]pyrimidine PI3Kα inhibitors, where log P reductions from >5 to ~3.5 enhanced cellular permeability while maintaining nanomolar enzymatic inhibition [6].

Table 2: Impact of Pyrazole Substitution on Thienopyrimidine Bioactivity

Pyrazole SubstituentTarget KinaseEffect on PotencySelectivity Enhancement Mechanism
3-tert-ButylRET V804M gatekeeper mutantIC₅₀: 76 nM (vs. 15.82 µM for alkyl analogs)Displaces methionine residue in hydrophobic back pocket
5-Methylthiazole [5]c-MetIC₅₀: 90 nM (A549 cells)Forms π-stacking with Tyr₁₂₃₀ in c-Met active site
3-TrifluoromethylphenylEGFR T790MIC₅₀: 8.2 nM (vs. 110 nM for phenyl)Displaces Thr⁷⁹⁰ via fluorine interactions
UnsubstitutedSTAT3IC₅₀: >10 µMN/A (Low activity baseline)

Historical Evolution of Bicyclic Pyrimidine Derivatives in Oncology

The development of bicyclic pyrimidine therapeutics reflects a paradigm shift from cytotoxic agents to target-specific drugs:

  • First Generation (1990s-2000s): Cytotoxic MimeticsEarly agents like trimetrexate (a dihydrofolate reductase inhibitor) utilized simple quinazoline cores to disrupt nucleotide synthesis, exhibiting high cytotoxicity but poor selectivity. Their use was limited by bone marrow suppression and gastrointestinal toxicity due to ubiquitous target expression [4].

  • Second Generation (2000s-2010s): Monokinase InhibitorsGefitinib and Erlotinib (quinazoline-based EGFR inhibitors) marked a therapeutic revolution. However, their susceptibility to gatekeeper mutations (e.g., T790M) and narrow resistance margins prompted exploration of bioisosteres. Thieno[3,2-d]pyrimidine emerged as a superior scaffold due to:

  • Enhanced metabolic stability (resistance to CYP3A4 oxidation versus quinazolines)
  • Broader tolerance for sterically demanding C4 substituents to combat mutation-based resistance [7].

  • Third Generation (2010s-Present): Hybrid Scaffolds & PolypharmacologyModern designs integrate thienopyrimidine with complementary heterocycles (pyrazole, triazole) to address polygenic resistance. Key milestones include:

  • GDC-0941 (Pictilisib): Integrated thieno[3,2-d]pyrimidine with indazole for PI3Kα inhibition, demonstrating that morpholine C4-substitutions confer optimal hinge binding [6].
  • Olmutinib: Approved in 2016, employing a thieno[3,2-d]pyrimidine core with acrylamide warhead to irreversibly inhibit EGFR T790M, validating the scaffold’s adaptability for covalent inhibition [7].
  • PROTAC Integration (2020s): Thieno[3,2-d]pyrimidine-based warheads (e.g., targeting BTK, AR) exploit the scaffold’s high affinity to enable degradation of traditionally "undruggable" targets [1].

Table 3: Evolution of Key Bicyclic Pyrimidine Anticancer Agents

EraRepresentative AgentsCore StructureTherapeutic LimitationInnovation Triggered
1990s-2000sTrimetrexate, MethotrexateQuinazoline/QuinolineBroad cytotoxicity, low therapeutic indexProof-of-concept for targeting nucleotide metabolism
2000s-2010sGefitinib, ErlotinibSimple QuinazolineEGFR mutations (T790M), skin toxicityScaffold hopping to thienopyrimidine bioisosteres
2010s-PresentOlmutinib, GDC-0941, Compound 34Thienopyrimidine hybridsComplex resistance mechanismsRational hybridization (e.g., pyrazole fusion) and PROTAC incorporation

Properties

Product Name

4-Pyrazol-1-ylthieno[3,2-d]pyrimidine

IUPAC Name

4-pyrazol-1-ylthieno[3,2-d]pyrimidine

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

InChI

InChI=1S/C9H6N4S/c1-3-12-13(4-1)9-8-7(2-5-14-8)10-6-11-9/h1-6H

InChI Key

PNIWAUOWQWLSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC3=C2SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.